2-Cyclopentylaniline
Overview
Description
2-Cyclopentylaniline is an organic compound primarily used for research and industrial purposes . It belongs to a broad class of organic compounds known as anilines.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H15N . The InChI Code for this compound is 1S/C11H15N/c12-11-8-4-3-7-10 (11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 161.25 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Proline Mimetic in Enzyme Inhibition
2-Cyclopentylaniline and its derivatives have been explored in scientific research for their potential as proline mimetics. For instance, a study by Jarho et al. (2004) found that a cyclopent-2-enecarbonyl moiety, a structure related to this compound, acts as an excellent proline mimetic at the P2 position of prolyl oligopeptidase (POP) inhibitors. This is particularly beneficial when increased lipophilicity is required in these inhibitors (Elina M. Jarho et al., 2004).
DNA Damage Induction via Reactive Oxygen Species
Cyclo(phenylalanine‐proline), a compound related to this compound, was studied by Lee et al. (2015) for its effects on mammalian cells. The research indicated that treatment with this compound induces DNA damage through the activation of reactive oxygen species, providing insights into its potential role in cellular processes related to DNA damage in mammalian cells (Kwanghyun Lee et al., 2015).
Interaction with Beta-Cyclodextrins
Caso et al. (2015) investigated the inclusion properties of aromatic amino acids complexing with beta-cyclodextrins (β-CDs), a study relevant to this compound due to the structural similarity. This research highlights the applications of such interactions in biological, pharmaceutical, and industrial fields, showing how the aromatic amino acid position can affect the binding constants with β-CDs (J. V. Caso et al., 2015).
Role in Fungal Cyclodipeptides
Research by Wang et al. (2017) on cyclodipeptides from fungi, which can include structures similar to this compound, reveals their potential biological activities, such as cytotoxic, antimicrobial, and insecticidal properties. This study underscores the importance of these compounds in agriculture, medicinal, and food industries (Xiaohan Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-cyclopentylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFHIAHLCMFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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